Cas no 82875-41-0 (5-Thiazolecarboxamide,2-(2-methoxyphenyl)-4-methyl-)

5-Thiazolecarboxamide,2-(2-methoxyphenyl)-4-methyl- structure
82875-41-0 structure
Product Name:5-Thiazolecarboxamide,2-(2-methoxyphenyl)-4-methyl-
CAS No:82875-41-0
MF:C12H12N2O2S
MW:248.300881385803
CID:729657
PubChem ID:3068072
Update Time:2025-04-19

5-Thiazolecarboxamide,2-(2-methoxyphenyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxamide,2-(2-methoxyphenyl)-4-methyl-
    • 2-(2-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
    • 2-(2-Methoxyphenyl)-4-methyl-5-thiazolecarboxamide
    • 5-Thiazolecarboxamide, 2-(2-methoxyphenyl)-4-methyl-
    • SCHEMBL10995149
    • 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxamide
    • DTXSID80232049
    • ODXUWYRAHXUBLC-UHFFFAOYSA-N
    • 82875-41-0
    • Inchi: 1S/C12H12N2O2S/c1-7-10(11(13)15)17-12(14-7)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H2,13,15)
    • InChI Key: ODXUWYRAHXUBLC-UHFFFAOYSA-N
    • SMILES: S1C(C(N)=O)=C(C)N=C1C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 248.062
  • Monoisotopic Mass: 248.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • Density: 1.264
  • Boiling Point: 457.2°C at 760 mmHg
  • Flash Point: 230.3°C
  • Refractive Index: 1.606

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